molecular formula C11H19ClN2O2 B2803547 Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2007921-06-2

Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B2803547
CAS No.: 2007921-06-2
M. Wt: 246.74
InChI Key: UJDUWYHDTBCMRQ-UHFFFAOYSA-N
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Description

Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H19ClN2O2. It is used in scientific research, particularly in drug synthesis and catalysis, due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of allyl amine with a suitable diazaspiro compound under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane. The product is then purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazaspiro compounds.

Scientific Research Applications

Chemistry: In chemistry, Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in catalysis to facilitate various chemical reactions.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It serves as a probe to investigate the mechanisms of biological processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical reactions. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • Methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • Ethyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Comparison: Compared to similar compounds, Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride exhibits unique reactivity due to the presence of the allyl group. This makes it more versatile in chemical synthesis and catalysis. Additionally, its specific molecular structure allows for distinct interactions with biological targets, enhancing its potential in medicinal research .

Properties

IUPAC Name

prop-2-enyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c1-2-7-15-10(14)13-8-11(9-13)3-5-12-6-4-11;/h2,12H,1,3-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDUWYHDTBCMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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